2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a thiophene ring, and an isoindoline-1,3-dione moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting thiocarbohydrazide with 2-(thiophen-2-yl)acetic acid, followed by cyclization to form 4-amino-1,2,4-triazole-3-thione.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction with an appropriate aryl halide.
Formation of the Isoindoline-1,3-dione Moiety: This moiety is synthesized by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Final Coupling Reaction: The final step involves coupling the triazole-thione intermediate with the isoindoline-1,3-dione derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes, inhibiting their activity. The thiophene ring can enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The isoindoline-1,3-dione moiety can interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 4-amino-1,2,4-triazole-3-thione.
Thiophene Derivatives: Compounds like 2-(thiophen-2-yl)acetic acid.
Isoindoline-1,3-dione Derivatives: Compounds like phthalimide.
Uniqueness
2-(2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)ethyl)isoindoline-1,3-dione is unique due to its combination of functional groups, which confer a broad spectrum of biological activities. The presence of the triazole ring enhances its potential as an enzyme inhibitor, while the thiophene ring improves its membrane permeability. The isoindoline-1,3-dione moiety adds to its versatility in interacting with various biological targets .
Properties
IUPAC Name |
2-[2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S2/c27-20-16-9-4-5-10-17(16)21(28)25(20)12-14-30-22-24-23-19(18-11-6-13-29-18)26(22)15-7-2-1-3-8-15/h1-11,13H,12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCAFFYSHVIGMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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